Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
CAS No.:
Cat. No.: VC17707017
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate -](/images/structure/VC17707017.png)
Specification
Molecular Formula | C11H15N3O2 |
---|---|
Molecular Weight | 221.26 g/mol |
IUPAC Name | methyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
Standard InChI | InChI=1S/C11H15N3O2/c1-16-11(15)10-9(7-2-3-7)13-8-6-12-4-5-14(8)10/h7,12H,2-6H2,1H3 |
Standard InChI Key | ATJNDMCYBXJGQI-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Introduction
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyrazine family. It is characterized by its unique structure, which includes a cyclopropyl group attached to a nitrogen-containing bicyclic ring system. This compound is of interest due to its potential biological activities and therapeutic applications.
Synthesis and Chemical Reactions
The synthesis of Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate typically involves multi-step organic reactions. These processes may include cyclization and functional group modifications, requiring specific conditions such as temperature control, solvent selection, and catalysts to optimize yield and purity.
Synthesis Overview
Step | Description | Conditions |
---|---|---|
1. | Formation of the imidazo[1,2-a]pyrazine core | Requires specific catalysts and solvents. |
2. | Introduction of the cyclopropyl group | Often involves alkylation reactions. |
3. | Esterification to form the carboxylate | Typically uses methanol and a catalyst. |
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and assessing the purity of the synthesized compound.
Techniques Used
Technique | Purpose |
---|---|
NMR Spectroscopy | Structural confirmation and purity assessment. |
Mass Spectrometry | Molecular weight verification and purity assessment. |
Potential Applications
Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has potential applications in various scientific fields, including pharmaceuticals, due to its heterocyclic nature and potential interactions with biological targets.
Potential Uses
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Pharmaceutical Research: Investigated for its therapeutic potential due to biological activities.
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Chemical Synthesis: Used as a precursor for synthesizing other heterocyclic compounds.
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